Cas no 640766-67-2 (2-(3-Fluorophenoxy)aniline)

2-(3-Fluorophenoxy)aniline is a fluorinated aromatic amine compound characterized by the presence of a phenoxy linkage and an aniline moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine substitution enhances its electronic properties, improving selectivity in coupling reactions and other transformations. Its stability under various reaction conditions allows for versatile applications in heterocyclic chemistry and drug development. The compound is typically handled under controlled conditions due to its amine functionality, ensuring optimal purity and performance in synthetic processes. Its well-defined structure facilitates precise modifications for targeted molecular designs.
2-(3-Fluorophenoxy)aniline structure
2-(3-Fluorophenoxy)aniline structure
Product name:2-(3-Fluorophenoxy)aniline
CAS No:640766-67-2
MF:C12H10NOF
MW:203.2123
CID:1068696
PubChem ID:19621403

2-(3-Fluorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluorophenoxy)aniline
    • 2-(3-fluorophenoxy)phenylamine
    • AC1Q517N
    • AG-A-29768
    • CTK7C2057
    • MolPort-000-892-017
    • SBB032948
    • SureCN1339341
    • Z330804530
    • G35601
    • OIZHDJAXAOGJCS-UHFFFAOYSA-N
    • CS-0250801
    • 640766-67-2
    • DTXSID50599131
    • MFCD04971079
    • SB78278
    • SCHEMBL1339341
    • EN300-52270
    • AKOS000215233
    • MDL: MFCD04971079
    • Inchi: InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
    • InChI Key: OIZHDJAXAOGJCS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)F

Computed Properties

  • Exact Mass: 203.074642105g/mol
  • Monoisotopic Mass: 203.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

2-(3-Fluorophenoxy)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Fluorophenoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-52270-0.25g
2-(3-fluorophenoxy)aniline
640766-67-2 95.0%
0.25g
$92.0 2025-02-20
TRC
F590168-50mg
2-(3-fluorophenoxy)aniline
640766-67-2
50mg
$ 70.00 2022-06-05
Enamine
EN300-52270-10.0g
2-(3-fluorophenoxy)aniline
640766-67-2 95.0%
10.0g
$1101.0 2025-02-20
1PlusChem
1P00EJPC-50mg
2-(3-FLUOROPHENOXY)ANILINE
640766-67-2 95%
50mg
$105.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321471-100mg
2-(3-Fluorophenoxy)aniline
640766-67-2 95+%
100mg
¥1782.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321471-1g
2-(3-Fluorophenoxy)aniline
640766-67-2 95+%
1g
¥6451.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321471-2.5g
2-(3-Fluorophenoxy)aniline
640766-67-2 95+%
2.5g
¥10860.00 2024-05-05
Aaron
AR00EJXO-2.5g
2-(3-FLUOROPHENOXY)ANILINE
640766-67-2 98%
2.5g
$717.00 2023-12-13
abcr
AB611972-250mg
2-(3-Fluorophenoxy)aniline; .
640766-67-2
250mg
€206.60 2024-07-19
Aaron
AR00EJXO-50mg
2-(3-FLUOROPHENOXY)ANILINE
640766-67-2 98%
50mg
$83.00 2023-12-13

Additional information on 2-(3-Fluorophenoxy)aniline

2-(3-Fluorophenoxy)aniline (CAS 640766-67-2): A Versatile Intermediate for Pharmaceutical and Material Science Applications

2-(3-Fluorophenoxy)aniline (CAS 640766-67-2) is a fluorinated aromatic amine compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. As a fluorophenoxy-substituted aniline derivative, this compound serves as a crucial building block in the synthesis of various specialty chemicals, particularly in the pharmaceutical and advanced materials sectors.

The molecular structure of 2-(3-fluorophenoxy)aniline features an aniline moiety connected to a 3-fluorophenoxy group, creating a versatile scaffold for further chemical modifications. This structural characteristic makes it particularly valuable in drug discovery programs, where researchers frequently search for "fluorinated drug intermediates" or "phenoxy aniline derivatives". The presence of both amino and ether functional groups allows for diverse reactivity patterns, enabling the creation of complex molecular architectures.

In pharmaceutical applications, 2-(3-fluorophenoxy)aniline serves as a key intermediate in the synthesis of potential therapeutic agents. Recent studies have explored its use in developing compounds targeting neurological disorders, a hot topic in medical research. The fluorinated aromatic system contributes to improved metabolic stability and membrane permeability, addressing common challenges in "CNS drug development" – a frequently searched term in pharmaceutical chemistry circles.

The material science field has also shown growing interest in 2-(3-fluorophenoxy)aniline derivatives for creating advanced polymers with enhanced thermal and chemical resistance. Researchers investigating "high-performance polymer precursors" often encounter this compound in their literature reviews. Its ability to participate in polycondensation reactions makes it valuable for synthesizing polyimides and other engineering plastics with applications in electronics and aerospace industries.

From a synthetic chemistry perspective, 2-(3-fluorophenoxy)aniline offers several advantages that align with current trends in "green chemistry" and "atom-efficient synthesis". The compound can be prepared through relatively straightforward aromatic nucleophilic substitution reactions, often yielding high purity material suitable for sensitive downstream applications. This characteristic makes it attractive for researchers optimizing "scalable synthetic routes" – another popular search term among process chemists.

The analytical characterization of 2-(3-fluorophenoxy)aniline typically involves techniques like HPLC, GC-MS, and NMR spectroscopy, with particular attention to the fluorine NMR signal around -110 to -120 ppm. These analytical methods are crucial for quality control, especially when the compound is intended for use in regulated applications. The growing demand for "high-purity fluorinated compounds" in the electronics industry has further increased the importance of rigorous analytical protocols.

Market trends indicate steady growth in demand for fluorinated aromatic amines like 2-(3-fluorophenoxy)aniline, driven by expanding applications in liquid crystal materials and organic electronics. Industry reports frequently highlight the compound's relevance in the development of "OLED materials" and "organic semiconductors" – areas receiving substantial research funding worldwide. The electronics sector's search for materials with improved charge transport properties has positioned this compound as a valuable synthetic target.

Safety considerations for handling 2-(3-fluorophenoxy)aniline follow standard laboratory practices for aromatic amines. While not classified as highly hazardous, proper precautions including adequate ventilation and personal protective equipment are recommended. The compound's stability profile makes it suitable for storage under ambient conditions, though protection from light and moisture is advised for long-term preservation of quality.

Recent patent literature reveals innovative applications of 2-(3-fluorophenoxy)aniline derivatives in agricultural chemistry, particularly in the development of novel plant growth regulators. This emerging application area aligns with growing interest in "sustainable agrochemicals" and "precision farming technologies". The compound's structural features allow for the creation of bioactive molecules with favorable environmental profiles, addressing current concerns about ecological impact.

In conclusion, 2-(3-fluorophenoxy)aniline (CAS 640766-67-2) represents a versatile and valuable chemical intermediate with applications spanning multiple high-tech industries. Its unique combination of aromatic, amino, and ether functionalities, coupled with the strategic fluorine substitution, makes it particularly attractive for researchers working on "structure-activity relationships" and "materials property optimization". As synthetic methodologies continue to advance and new applications emerge, the importance of this compound is likely to grow further in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:640766-67-2)2-(3-Fluorophenoxy)aniline
A1212373
Purity:99%
Quantity:1g
Price ($):276